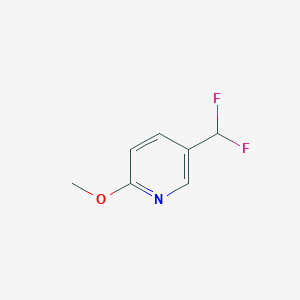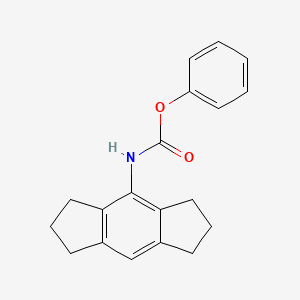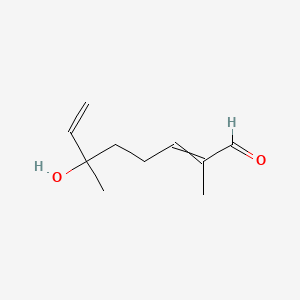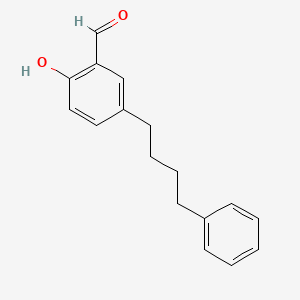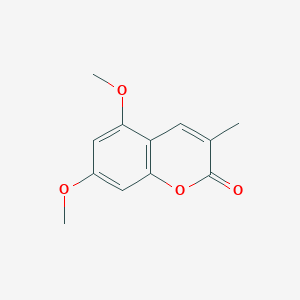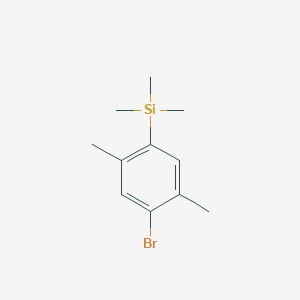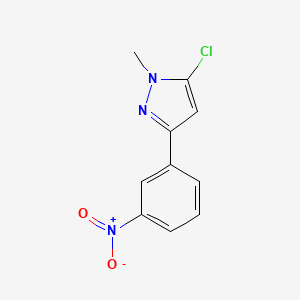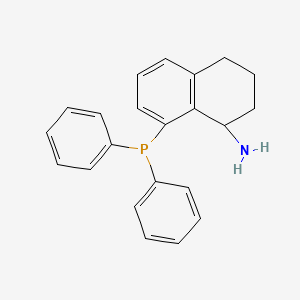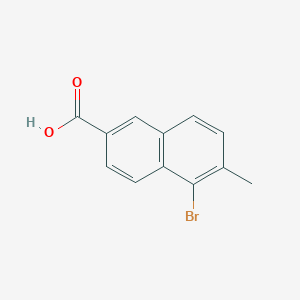
5-Bromo-6-methyl-2-naphthoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-2-naphthoic acid is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-naphthoic acid typically involves the bromination of 6-methyl-2-naphthoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound can involve more efficient and scalable methods. One such method involves the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer reaction with copper(I) bromide. This method allows for high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted naphthoic acids.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthoic acids.
Scientific Research Applications
5-Bromo-6-methyl-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of retinoid-like compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-naphthoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups on the naphthalene ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthoic acid
- 5-Bromo-2-naphthoic acid
- 6-Methyl-2-naphthoic acid
Uniqueness
5-Bromo-6-methyl-2-naphthoic acid is unique due to the presence of both bromine and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique applications in various fields .
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
5-bromo-6-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2/c1-7-2-3-8-6-9(12(14)15)4-5-10(8)11(7)13/h2-6H,1H3,(H,14,15) |
InChI Key |
YXGJPRXNIBTGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


